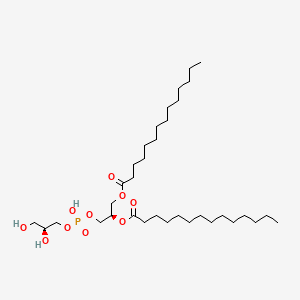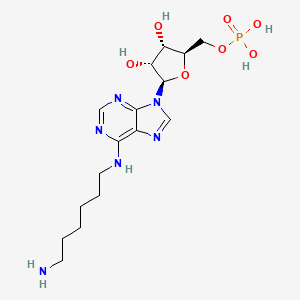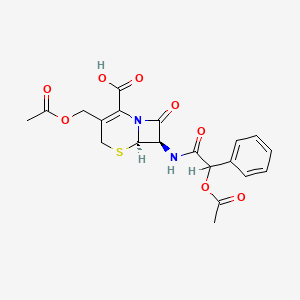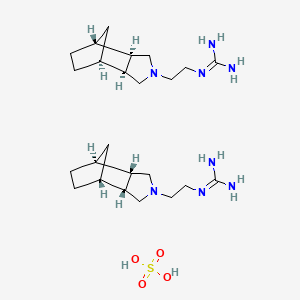
Methanohexohydroisoindoline ethylguanidine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanohexohydroisoindoline ethylguanidine hemisulfate (MHY498) is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MHY498 is a synthetic compound that has been developed through a rigorous synthesis process.
Mechanism of Action
The mechanism of action of Methanohexohydroisoindoline ethylguanidine hemisulfate is not fully understood. However, several studies have suggested that Methanohexohydroisoindoline ethylguanidine hemisulfate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Methanohexohydroisoindoline ethylguanidine hemisulfate has also been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to have several biochemical and physiological effects. Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to inhibit the activation of several inflammatory cells, including macrophages and neutrophils. Methanohexohydroisoindoline ethylguanidine hemisulfate has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Methanohexohydroisoindoline ethylguanidine hemisulfate has several advantages for lab experiments. Methanohexohydroisoindoline ethylguanidine hemisulfate is highly stable and has a long shelf life. Additionally, Methanohexohydroisoindoline ethylguanidine hemisulfate is soluble in water, which makes it easy to use in experiments. However, Methanohexohydroisoindoline ethylguanidine hemisulfate has some limitations for lab experiments. Methanohexohydroisoindoline ethylguanidine hemisulfate is a synthetic compound, which makes it expensive to produce. Additionally, Methanohexohydroisoindoline ethylguanidine hemisulfate has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
The potential therapeutic applications of Methanohexohydroisoindoline ethylguanidine hemisulfate are vast. Future studies should focus on the in vivo effects of Methanohexohydroisoindoline ethylguanidine hemisulfate and its potential therapeutic applications. Additionally, future studies should focus on the development of more efficient synthesis methods for Methanohexohydroisoindoline ethylguanidine hemisulfate. Methanohexohydroisoindoline ethylguanidine hemisulfate has shown promising results in inhibiting the replication of several viruses, including influenza A virus and HIV. Future studies should focus on the development of Methanohexohydroisoindoline ethylguanidine hemisulfate as a potential anti-viral agent. Finally, future studies should focus on the development of Methanohexohydroisoindoline ethylguanidine hemisulfate as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, Methanohexohydroisoindoline ethylguanidine hemisulfate is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Methanohexohydroisoindoline ethylguanidine hemisulfate has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Methanohexohydroisoindoline ethylguanidine hemisulfate has several advantages for lab experiments, including its stability and solubility in water. However, Methanohexohydroisoindoline ethylguanidine hemisulfate has some limitations for lab experiments, including its high cost and limited in vivo studies. Future studies should focus on the development of Methanohexohydroisoindoline ethylguanidine hemisulfate as a potential therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections.
Synthesis Methods
The synthesis of Methanohexohydroisoindoline ethylguanidine hemisulfate is a complex process that involves the use of several chemical reagents. The synthesis process begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then reacted with 2-chloroethylguanidine to form Methanohexohydroisoindoline ethylguanidine hemisulfate. The synthesis process is highly efficient, and the yield of Methanohexohydroisoindoline ethylguanidine hemisulfate is high.
Scientific Research Applications
Methanohexohydroisoindoline ethylguanidine hemisulfate has been extensively studied for its potential therapeutic applications. Several studies have shown that Methanohexohydroisoindoline ethylguanidine hemisulfate has anti-inflammatory, anti-cancer, and anti-viral properties. Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, Methanohexohydroisoindoline ethylguanidine hemisulfate has been shown to inhibit the replication of several viruses, including influenza A virus and human immunodeficiency virus (HIV).
properties
IUPAC Name |
2-[2-[(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decan-4-yl]ethyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N4.H2O4S/c2*13-12(14)15-3-4-16-6-10-8-1-2-9(5-8)11(10)7-16;1-5(2,3)4/h2*8-11H,1-7H2,(H4,13,14,15);(H2,1,2,3,4)/t2*8-,9+,10-,11+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJOFRIOSKAMSK-RUWFSMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)CCN=C(N)N.C1CC2CC1C3C2CN(C3)CCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)CCN=C(N)N.C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)CCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanohexohydroisoindoline ethylguanidine hemisulfate | |
CAS RN |
21073-23-4 |
Source


|
| Record name | Methanohexohydroisoindoline ethylguanidine hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021073234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)
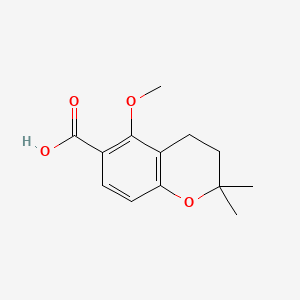
![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)

![4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1228639.png)
